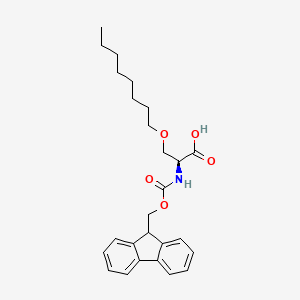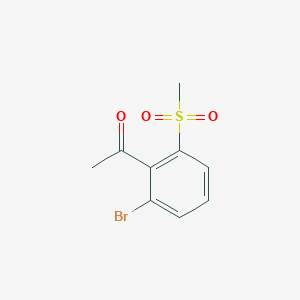
1-(2-bromo-6-methylsulfonylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-6-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3S It is characterized by the presence of a bromo group, a methylsulfonyl group, and an ethanone moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-6-methylsulfonylphenyl)ethanone typically involves the bromination of 2-methylsulfonylacetophenone. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:
- Dissolution of 2-methylsulfonylacetophenone in an appropriate solvent such as acetic acid.
- Addition of bromine dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for a specified period to ensure complete bromination.
- Isolation and purification of the product through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques.
化学反応の分析
Types of Reactions: 1-(2-Bromo-6-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.
Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation Reactions: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed:
Substitution Reactions: Products include 1-(2-amino-6-methylsulfonylphenyl)ethanone, 1-(2-thio-6-methylsulfonylphenyl)ethanone, and 1-(2-alkoxy-6-methylsulfonylphenyl)ethanone.
Reduction Reactions: The major product is 1-(2-bromo-6-methylsulfonylphenyl)ethanol.
Oxidation Reactions: The major product is 1-(2-bromo-6-methylsulfonylphenyl)sulfone.
科学的研究の応用
1-(2-Bromo-6-methylsulfonylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its structural features make it a candidate for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(2-bromo-6-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and receptors. The ethanone moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
1-(2-Bromo-6-methylsulfonylphenyl)ethanone can be compared with other similar compounds such as:
1-(2-Bromo-4-methylsulfonylphenyl)ethanone: Similar structure but with the methylsulfonyl group at a different position on the phenyl ring.
1-(2-Bromo-6-methylphenyl)ethanone: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
1-(2-Chloro-6-methylsulfonylphenyl)ethanone: Similar structure but with a chloro group instead of a bromo group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C9H9BrO3S |
|---|---|
分子量 |
277.14 g/mol |
IUPAC名 |
1-(2-bromo-6-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO3S/c1-6(11)9-7(10)4-3-5-8(9)14(2,12)13/h3-5H,1-2H3 |
InChIキー |
CUPJKJNMULUXOW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC=C1Br)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


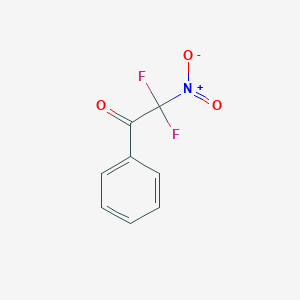
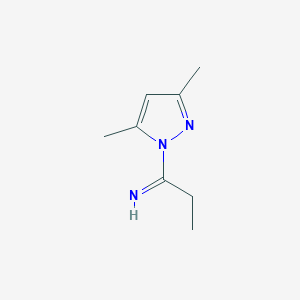
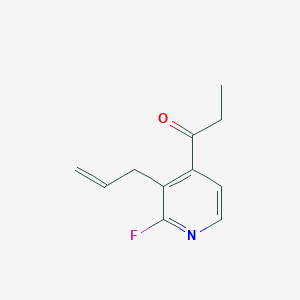
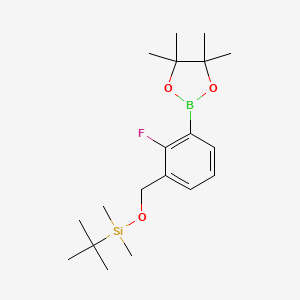
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
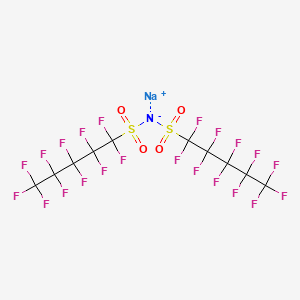

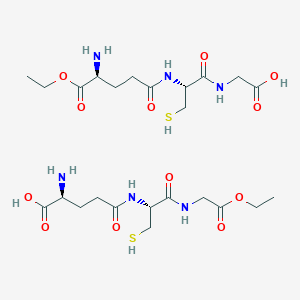

![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)

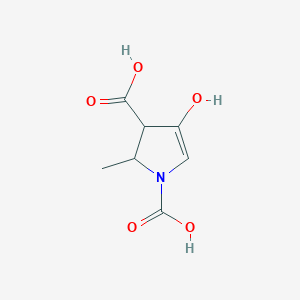
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12853556.png)
